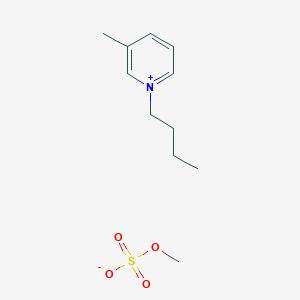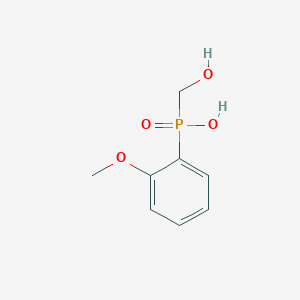
(Hydroxymethyl)(2-methoxyphenyl)phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Hydroxymethyl)(2-methoxyphenyl)phosphinic acid is an organic phosphorus compound. It is known for its applications in various fields such as agriculture, rubber, and coatings industries. This compound is a colorless crystalline solid that is soluble in water and some organic solvents. It has acidic properties and can react with bases to form salts .
準備方法
Synthetic Routes and Reaction Conditions
(Hydroxymethyl)(2-methoxyphenyl)phosphinic acid can be synthesized through several methods. One common method involves the reaction of benzaldehyde with sodium hypochlorite to form phenylmethanol, which is then subjected to condensation, oxidation, and acidification reactions to yield the desired product . Another method involves the hydrolysis of phosphinates and phosphonates under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction rates and yield. Safety measures are crucial during production due to the compound’s reactivity and potential hazards .
化学反応の分析
Types of Reactions
(Hydroxymethyl)(2-methoxyphenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in different industries .
科学的研究の応用
(Hydroxymethyl)(2-methoxyphenyl)phosphinic acid has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used as a flame retardant, stabilizer, and decolorizing agent in various industrial processes
作用機序
The mechanism of action of (Hydroxymethyl)(2-methoxyphenyl)phosphinic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The compound’s effects are mediated through its ability to donate or accept electrons, participate in redox reactions, and form stable complexes with metal ions .
類似化合物との比較
Similar Compounds
- Phosphoric acid
- Phosphonic acid
- Phosphinic acid
Comparison
Compared to phosphoric, phosphonic, and phosphinic acids, (Hydroxymethyl)(2-methoxyphenyl)phosphinic acid has unique properties due to the presence of the hydroxymethyl and methoxyphenyl groupsIts ability to form stable complexes and participate in diverse chemical reactions sets it apart from other similar compounds .
特性
CAS番号 |
918955-66-5 |
|---|---|
分子式 |
C8H11O4P |
分子量 |
202.14 g/mol |
IUPAC名 |
hydroxymethyl-(2-methoxyphenyl)phosphinic acid |
InChI |
InChI=1S/C8H11O4P/c1-12-7-4-2-3-5-8(7)13(10,11)6-9/h2-5,9H,6H2,1H3,(H,10,11) |
InChIキー |
KRFLAHOYWZXGKS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1P(=O)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


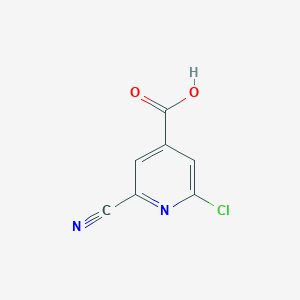
![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)

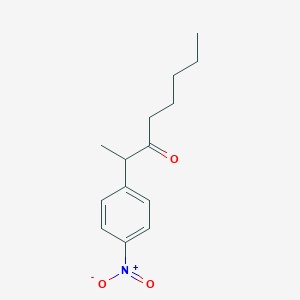
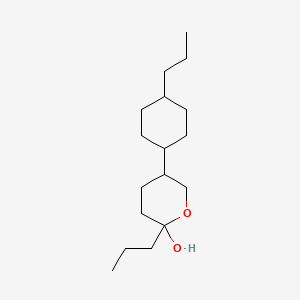
![5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid](/img/structure/B15172126.png)
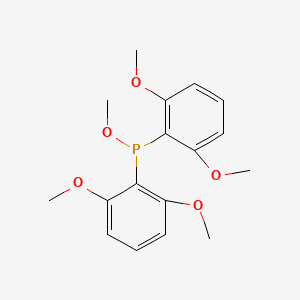
![3-(2-chloro-5-nitrophenyl)-2-phenyl-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172130.png)
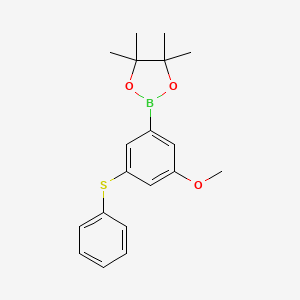
![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
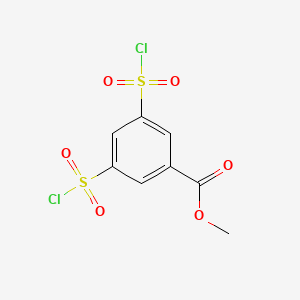
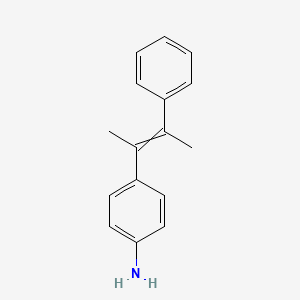
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
